

physical and chemical properties of 4-Chloro-5-fluoro-2-methylpyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-5-fluoro-2-methylpyrimidine

Cat. No.: B1348825

[Get Quote](#)

An In-depth Technical Guide to 4-Chloro-5-fluoro-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-fluoro-2-methylpyrimidine is a halogenated pyrimidine derivative that serves as a key building block in organic synthesis. Its trifunctional nature, featuring chloro, fluoro, and methyl groups on the pyrimidine ring, makes it a versatile reagent for the synthesis of a wide range of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The strategic placement of the reactive chloro and activating fluoro groups allows for selective and sequential reactions, providing a scaffold for the development of novel compounds with potential biological activity. This guide provides a comprehensive overview of the known physical and chemical properties of **4-Chloro-5-fluoro-2-methylpyrimidine**, along with a detailed experimental protocol for its synthesis and purification.

Chemical Structure and Identifiers

The chemical structure of **4-Chloro-5-fluoro-2-methylpyrimidine** is characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position, a fluorine atom at the 5-position, and a methyl group at the 2-position.

Identifier	Value
IUPAC Name	4-Chloro-5-fluoro-2-methylpyrimidine
CAS Number	898044-50-3
Molecular Formula	C5H4ClFN2
Molecular Weight	146.55 g/mol
Canonical SMILES	CC1=NC(=C(C=N1)F)Cl
InChI	InChI=1S/C5H4ClFN2/c1-3-6-2-4(8)5(7)9-3/h2H,1H3

Physical Properties

Experimentally determined physical properties for **4-Chloro-5-fluoro-2-methylpyrimidine** are not consistently reported in publicly available literature. The compound is described as a volatile liquid.[\[1\]](#) The table below summarizes the available data.

Property	Value	Source
Physical State	Volatile Liquid	[1]
Melting Point	Not available	
Boiling Point	Not available	
Density	Not available	
Solubility	Not available	

Note: While experimental data for the title compound is lacking, a related compound, 4-chloro-5-fluoro-2-methoxypyrimidine, is reported to be soluble in DMSO.[\[2\]](#)

Chemical Properties

The chemical reactivity of **4-Chloro-5-fluoro-2-methylpyrimidine** is primarily dictated by the electron-deficient nature of the pyrimidine ring, further enhanced by the presence of the

electronegative chloro and fluoro substituents. This makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution:

The chlorine atom at the 4-position is the most probable site for nucleophilic attack due to the combined electron-withdrawing effects of the adjacent nitrogen atom and the fluorine atom at the 5-position. The fluorine atom is generally less labile in nucleophilic aromatic substitution compared to chlorine. This differential reactivity can be exploited for selective functionalization of the pyrimidine ring.

Common nucleophiles that are expected to react with **4-Chloro-5-fluoro-2-methylpyrimidine** include:

- Amines: Primary and secondary amines are expected to displace the 4-chloro group to form the corresponding 4-aminopyrimidine derivatives.
- Alcohols/Alkoxides: In the presence of a base, alcohols, or the more reactive alkoxides, can substitute the chlorine to yield 4-alkoxypyrimidines.
- Thiols/Thiolates: Thiols and thiolates are also anticipated to readily displace the 4-chloro substituent to give 4-(thioether)pyrimidines.

While specific studies on the reactivity of **4-Chloro-5-fluoro-2-methylpyrimidine** are not widely documented, the reactivity of similar chloropyrimidine systems is well-established. For instance, various nucleophiles have been shown to successfully substitute the chloro group in related pyrimidine scaffolds.^{[3][4][5][6]}

Stability:

The compound should be stored in a dry, sealed container.^[7] For a related compound, 4-chloro-5-fluoro-2-methoxypyrimidine, it is noted to be moisture-sensitive and should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.^[2] It is reasonable to assume that **4-Chloro-5-fluoro-2-methylpyrimidine** has similar stability and storage requirements.

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d6): δ 8.79 (s, 1H), 3.91 (s, 3H).[1]

Experimental Protocols

Synthesis of 4-Chloro-5-fluoro-2-methylpyrimidine:

A general procedure for the synthesis of **4-chloro-5-fluoro-2-methylpyrimidine** involves the chlorination of 5-fluoro-2-methylpyrimidin-4(3H)-one.[1]

Materials:

- 5-fluoro-2-methylpyrimidin-4(3H)-one (1.04 g, 7.21 mmol)
- Phosphorus oxychloride (POCl_3)
- N,N-dimethylaniline (1.80 mL)
- Diethyl ether
- 2N Hydrochloric acid
- Saturated saline solution
- Anhydrous magnesium sulfate
- Ice

Procedure:

- In a reaction vessel, dissolve 5-fluoro-2-methylpyrimidin-4(3H)-one (1.04 g, 7.21 mmol) and N,N-dimethylaniline (1.80 mL) in phosphorus oxychloride.
- Heat the reaction mixture to 110 °C for 90 minutes.
- After the reaction is complete, cool the mixture to room temperature.
- Carefully pour the reaction mixture into ice water.
- Extract the product with diethyl ether.

- Wash the ether layer sequentially with 2N hydrochloric acid, water, and saturated saline solution.
- Dry the ether layer over anhydrous magnesium sulfate.
- Remove the diethyl ether by careful evaporation under reduced pressure to yield the volatile liquid product, **4-chloro-5-fluoro-2-methylpyrimidine**.

Purification:

The crude product can be used in subsequent reactions without further purification.^[1] For higher purity, column chromatography on silica gel can be employed. A suitable eluent system is 10% ethyl acetate in hexane, which gives a TLC R_f value of 0.26.^[1]

Workflow and Diagrams

The following diagram illustrates the workflow for the synthesis and purification of **4-Chloro-5-fluoro-2-methylpyrimidine**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Chloro-5-fluoro-2-methylpyrimidine**.

Conclusion

4-Chloro-5-fluoro-2-methylpyrimidine is a valuable synthetic intermediate with significant potential in the development of new chemical entities in the pharmaceutical and agrochemical sectors. While a detailed experimental protocol for its synthesis is available, a comprehensive characterization of its physical properties is still lacking in the public domain. The established reactivity of related chloropyrimidines suggests that this compound is a versatile substrate for nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups

at the 4-position. Further research into the specific reactivity and physical characteristics of this compound will undoubtedly enhance its utility as a key building block in organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-CHLORO-5-FLUORO-2-METHYL-PYRIMIDINE | 898044-50-3 [chemicalbook.com]
- 2. 4-CHLORO-5-FLUORO-2-METHOXYPYRIMIDINE CAS#: 1801-06-5 [m.chemicalbook.com]
- 3. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 7. CAS 134000-96-7 | 2-Chloro-5-fluoro-4-methylpyrimidine - Synblock [synblock.com]
- To cite this document: BenchChem. [physical and chemical properties of 4-Chloro-5-fluoro-2-methylpyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1348825#physical-and-chemical-properties-of-4-chloro-5-fluoro-2-methylpyrimidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com